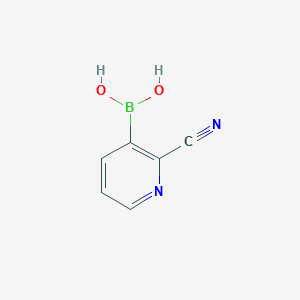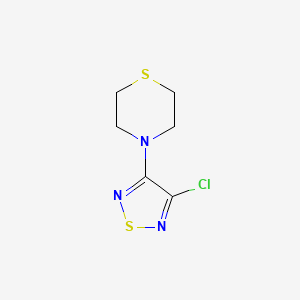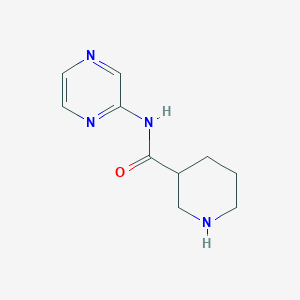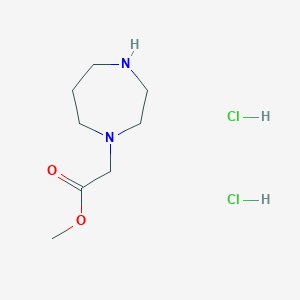
2-氰基吡啶-3-硼酸
描述
“(2-Cyanopyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is used in Suzuki reactions .
Synthesis Analysis
The synthesis of “(2-Cyanopyridin-3-yl)boronic acid” involves careful control of temperature and stoichiometry . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular formula of “(2-Cyanopyridin-3-yl)boronic acid” is C6H5BN2O2 . Its molecular weight is 147.93 g/mol . The IUPAC name for this compound is (2-cyanopyridin-3-yl)boronic acid .Chemical Reactions Analysis
Boronic acids, including “(2-Cyanopyridin-3-yl)boronic acid”, have been widely used in a wide range of organic reactions . They are also applied to the synthesis of compounds containing the boronic acid moiety .Physical and Chemical Properties Analysis
“(2-Cyanopyridin-3-yl)boronic acid” has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.0444076 g/mol . The topological polar surface area is 77.1 Ų .科学研究应用
有机合成
2-氰基吡啶-3-硼酸: 是有机合成中的一种重要中间体。 它在铃木-宫浦偶联反应中特别有用,该反应对于构建碳-碳键至关重要 。这种反应是合成复杂有机分子(包括药物、农药和聚合物)的基础。
传感应用
硼酸基团与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用。这种相互作用被利用于开发用于各种应用的传感器。 例如,2-氰基吡啶-3-硼酸可用于制造检测碳水化合物或监测糖尿病患者血糖水平的传感器 。
生物标记和蛋白质操作
由于其与二醇的反应性,2-氰基吡啶-3-硼酸可用于生物标记和蛋白质操作。 它可以修饰蛋白质或将探针连接到蛋白质上,这对理解蛋白质在生物系统中的功能和相互作用至关重要 。
治疗开发
硼酸在治疗剂的开发中显示出潜力。2-氰基吡啶-3-硼酸可用于设计靶向特定生物途径的新型药物,为治疗各种疾病提供了一种新方法 。
糖基化分子的电泳
这种化合物可用于电泳分离糖基化分子,糖基化分子是监测糖尿病等疾病的重要生物标志物。 硼酸部分可以选择性地与糖结合,有利于它们在电泳过程中的分离 。
控释系统
在药物递送领域,2-氰基吡啶-3-硼酸可以被掺入对血糖水平有反应的聚合物中,从而创建用于胰岛素的控释系统。 这种应用对于改善糖尿病管理特别有希望 。
基于荧光 DNA 的适体选择
该化合物的特性使其适用于基于荧光 DNA 的适体选择、DNA 标记和基因组 DNA 掺入。 这种应用对于推动基因组学和分子诊断研究至关重要 。
晶体工程和纳米结构功能化
2-氰基吡啶-3-硼酸: 在晶体工程中起着作用,它有助于构建复杂的晶体结构。 此外,它可以用于功能化纳米结构,这对材料科学和纳米技术具有意义 。
安全和危害
“(2-Cyanopyridin-3-yl)boronic acid” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
未来方向
The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
作用机制
Target of Action
The primary target of 2-Cyanopyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Cyanopyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, which is the primary biochemical pathway affected by 2-Cyanopyridine-3-boronic acid, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is known for its exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of 2-Cyanopyridine-3-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Action Environment
The action of 2-Cyanopyridine-3-boronic acid is influenced by various environmental factors. For instance, the compound requires a dry, cool, and well-ventilated environment for optimal stability . Additionally, the compound’s action can be affected by dust formation, and it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
生化分析
Biochemical Properties
(2-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . In biochemical systems, (2-Cyanopyridin-3-yl)boronic acid interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules, leading to the modulation of enzyme activity and protein function .
Cellular Effects
The effects of (2-Cyanopyridin-3-yl)boronic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules and enzymes. For instance, the reversible binding of the boronic acid group to diols on cell surface receptors can alter receptor activity and downstream signaling cascades . Additionally, (2-Cyanopyridin-3-yl)boronic acid has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, (2-Cyanopyridin-3-yl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with serine, threonine, and tyrosine residues on enzymes, leading to enzyme inhibition or activation . This interaction can modulate the catalytic activity of enzymes involved in various biochemical pathways. Additionally, (2-Cyanopyridin-3-yl)boronic acid can bind to nucleophilic sites on DNA and RNA, potentially affecting gene expression and nucleic acid stability . These molecular interactions contribute to the compound’s ability to influence cellular processes and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Cyanopyridin-3-yl)boronic acid can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Studies have shown that (2-Cyanopyridin-3-yl)boronic acid can undergo degradation over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of (2-Cyanopyridin-3-yl)boronic acid in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, (2-Cyanopyridin-3-yl)boronic acid may exhibit toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.
Metabolic Pathways
(2-Cyanopyridin-3-yl)boronic acid is involved in various metabolic pathways, particularly those related to boron metabolism and utilization . This compound can interact with enzymes such as boron transporters and boron-containing cofactors, influencing metabolic flux and metabolite levels. The reversible binding of the boronic acid group to diols and other nucleophilic groups can modulate the activity of enzymes involved in carbohydrate metabolism, amino acid synthesis, and lipid metabolism .
Transport and Distribution
The transport and distribution of (2-Cyanopyridin-3-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through boron transporters and distributed to various cellular compartments. The interaction of (2-Cyanopyridin-3-yl)boronic acid with binding proteins can influence its localization and accumulation within cells, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of (2-Cyanopyridin-3-yl)boronic acid is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of (2-Cyanopyridin-3-yl)boronic acid within subcellular organelles can impact its activity and function, contributing to its role in cellular processes and biochemical reactions .
属性
IUPAC Name |
(2-cyanopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXJQAXEPPQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660619 | |
| Record name | (2-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-88-7 | |
| Record name | (2-Cyanopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)
